

Cell-Penetrating Properties of NYAD-13: A Technical Guide

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Compound of Interest

Compound Name: NYAD-13

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Abstract

NYAD-13 is a rationally designed, hydrocarbon-stapled peptide that has demonstrated significant potential as an anti-HIV-1 agent. A critical attribute of **NYAD-13** is its ability to penetrate cell membranes, a feature engineered to overcome the limitations of its parent peptide, CAI (Capsid Assembly Inhibitor). This technical guide provides an in-depth overview of the cell-penetrating properties of **NYAD-13**, including its design, mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for assessing its cellular uptake.

Introduction: From a Cell-Impermeable Inhibitor to a Cell-Penetrating Peptide

The development of **NYAD-13** originated from the 12-mer α -helical peptide, CAI, which was identified for its ability to inhibit the assembly of the HIV-1 capsid protein in vitro.[1][2] However, CAI's therapeutic potential was hindered by its inability to cross cell membranes.[3][4] To address this, a structure-based rational design approach was employed, utilizing hydrocarbon stapling to enhance the α -helicity and lipophilicity of the peptide, leading to the creation of NYAD-1.[1][3] **NYAD-13** is a soluble analog of NYAD-1, designed for improved biophysical and structural studies, and it retains the cell-penetrating capabilities and anti-HIV-1 activity.[1][5]

NYAD-13, like its precursor NYAD-1, targets the C-terminal domain (CTD) of the HIV-1 capsid protein (CA).^{[1][5][6]} This interaction disrupts the formation of both immature and mature viral particles, a critical step in the viral life cycle.^{[1][7]} The ability of **NYAD-13** to enter cells allows it to access its intracellular target and exert its antiviral effects.

Peptide Sequences and Modifications

The evolution from the parent peptide CAI to **NYAD-13** involved specific amino acid substitutions and the introduction of a hydrocarbon staple.

- **CAI**: The original 12-amino acid peptide with the sequence ITFEDLLDYYP.^{[1][8]}
- **NYAD-1**: Derived from CAI by replacing the fourth and eighth residues (glutamic acid and aspartic acid) with the unnatural amino acid (S)-2-(2'-pentenyl) alanine, which are then linked ("stapled") via olefin metathesis. This modification stabilizes the α -helical conformation.^[1]
- **NYAD-13**: A more soluble analog of NYAD-1, where the C-terminal proline of NYAD-1 is replaced with three lysine residues. The sequence is ITFxDLLxYYGKKK, where 'x' represents (S)-2-(2'-pentenyl) alanine involved in the hydrocarbon staple.^[9]

Quantitative Data

The following tables summarize the key quantitative data related to the binding affinity, antiviral activity, and cytotoxicity of NYAD-1 and **NYAD-13**.

Table 1: Binding Affinity of NYAD-Peptides to HIV-1 Capsid C-Terminal Domain (C-CA)

| Peptide | Dissociation Constant (Kd) | Method | Reference |
|---------|----------------------------|---------------|-------------------|
| NYAD-1 | ~10 μ M (upper bound) | NMR | ^[1] |
| NYAD-13 | ~1 μ M | NMR | ^{[1][5]} |
| CAI | ~15 μ M | Not Specified | ^[8] |

Table 2: Antiviral Activity and Cytotoxicity of NYAD-1

| Parameter | Value | Cell Line | Virus Strain | Reference |
|-----------|------------------|------------|--------------|-----------|
| IC50 | 4-15 μ M | MT-2 cells | HIV-1 IIIB | [5][9] |
| CC50 | >135-300 μ M | MT-2 cells | N/A | [9] |

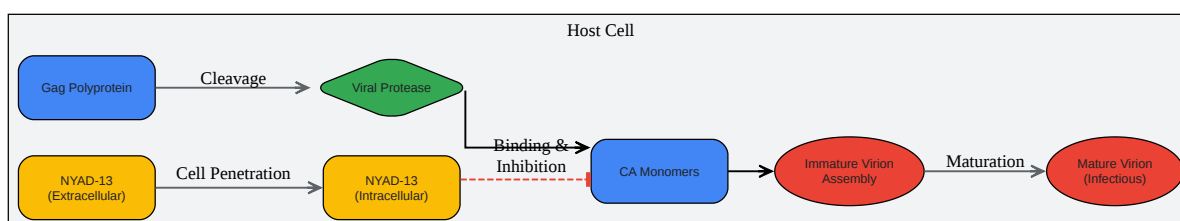
Note: While **NYAD-13** showed antiviral activity similar to NYAD-1, it also exhibited "pronounced cytotoxicity," though a specific CC50 value is not readily available in the cited literature.[1]

Table 3: Cell Penetration of FITC-Conjugated NYAD-1 (as a proxy for **NYAD-13**)

| Cell Line | % Positive Cells (FACS) | Method | Reference |
|-----------|-------------------------|---------------------|-----------|
| 293T | ~96% | Flow Cytometry | [1] |
| MT-2 | ~92% | Flow Cytometry | [1] |
| 293T | Positive (Qualitative) | Confocal Microscopy | [1] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **NYAD-13** is the disruption of HIV-1 capsid assembly. Upon entering the host cell, **NYAD-13** binds to the C-terminal domain of the viral capsid protein, interfering with the protein-protein interactions necessary for the formation of the protective capsid core.



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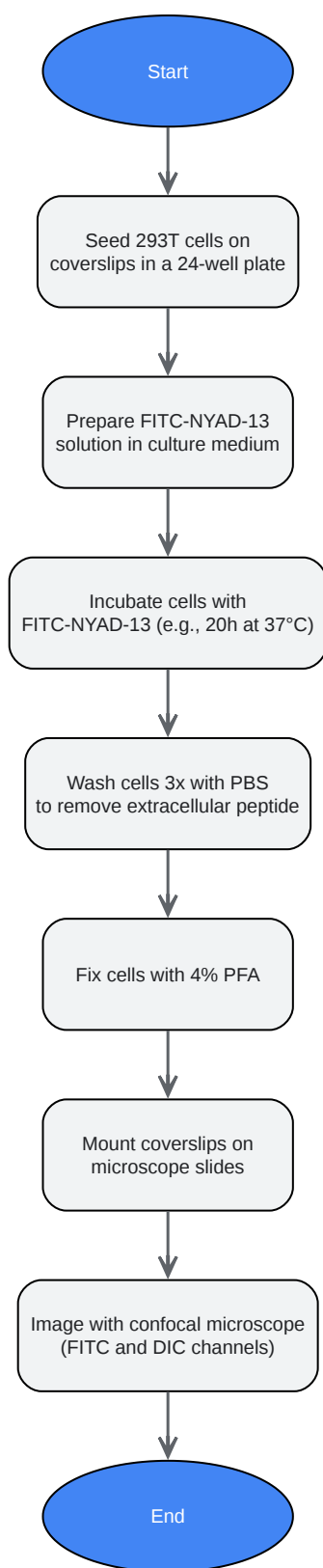
Figure 1: Mechanism of HIV-1 Capsid Assembly Inhibition by **NYAD-13**.

Experimental Protocols

The following are detailed, representative protocols for assessing the cell-penetrating properties of **NYAD-13** using confocal microscopy and flow cytometry. These protocols are based on the methodologies described in the cited literature and standard laboratory practices.

Protocol for Confocal Microscopy

This protocol describes the visualization of FITC-labeled **NYAD-13** uptake in mammalian cells.



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Figure 2: Experimental Workflow for Confocal Microscopy Analysis.

Materials:

- 293T cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- 24-well tissue culture plates with sterile glass coverslips
- FITC-conjugated **NYAD-13**
- Phosphate Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium with DAPI
- Confocal microscope

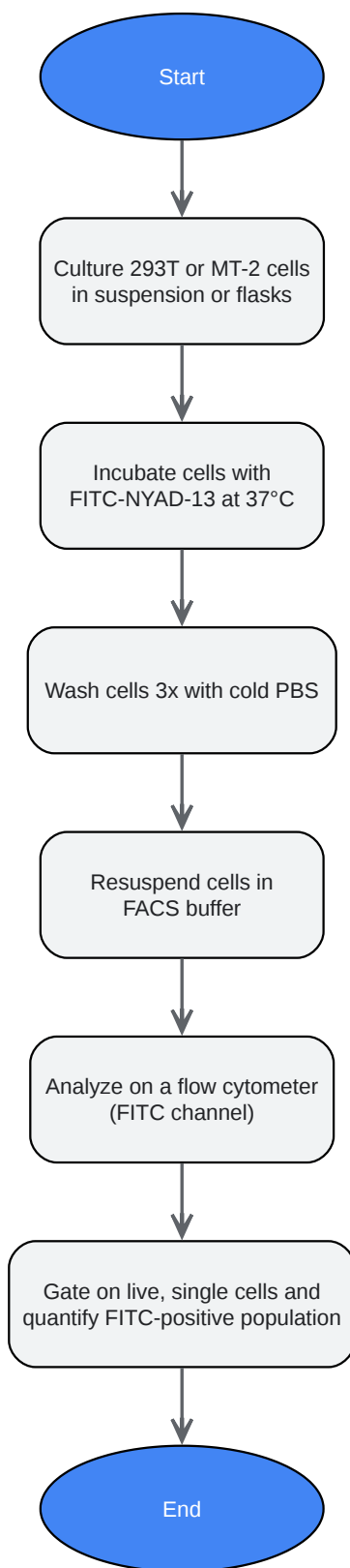
Procedure:

- **Cell Seeding:** Seed 293T cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
- **Peptide Incubation:** The following day, remove the culture medium and add fresh medium containing FITC-**NYAD-13** at the desired concentration (e.g., 10 μ M). Incubate the cells for a specified period (e.g., 20 hours) at 37°C in a CO2 incubator.^[1]
- **Washing:** After incubation, aspirate the peptide-containing medium and gently wash the cells three times with PBS to remove any unbound, extracellular peptide.
- **Fixation:** Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
- **Mounting:** Gently wash the cells twice with PBS. Mount the coverslips onto glass microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- **Imaging:** Visualize the cells using a confocal microscope. Acquire images in the FITC channel to detect the peptide and the DAPI channel for the nucleus. A differential

interference contrast (DIC) image should also be acquired to visualize the cell morphology.[\[1\]](#)

Protocol for Flow Cytometry

This protocol provides a method for the quantitative analysis of **NYAD-13** cellular uptake.



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Figure 3: Experimental Workflow for Flow Cytometry Analysis.

Materials:

- 293T or MT-2 cells
- Appropriate culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- FITC-conjugated **NYAD-13**
- Phosphate Buffered Saline (PBS)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Propidium Iodide (PI) or other viability dye
- Flow cytometer

Procedure:

- **Cell Preparation:** Culture cells to a sufficient number. If using adherent cells like 293T, detach them using a gentle cell dissociation buffer.
- **Peptide Incubation:** Resuspend the cells in fresh culture medium containing FITC-**NYAD-13** at the desired concentration. Incubate for the desired time at 37°C. Include a negative control of untreated cells.
- **Washing:** After incubation, pellet the cells by centrifugation and wash them three times with ice-cold PBS to stop uptake and remove extracellular peptide.
- **Staining and Resuspension:** Resuspend the cell pellet in FACS buffer. Add a viability dye such as Propidium Iodide to exclude dead cells from the analysis.
- **Flow Cytometry Analysis:** Analyze the cells on a flow cytometer equipped with a laser to excite FITC.
- **Data Analysis:** Gate on the live, single-cell population. Using the untreated control to set the background fluorescence, quantify the percentage of FITC-positive cells and the mean fluorescence intensity of this population.

Conclusion

NYAD-13 represents a significant advancement in the development of peptide-based HIV-1 inhibitors. Its engineered cell-penetrating properties, a direct result of rational design and hydrocarbon stapling, enable it to effectively reach its intracellular target and disrupt viral assembly. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further characterize and develop **NYAD-13** and other cell-penetrating peptides as potential therapeutics.

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